A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Fluoroanilino)-4-oxobutanoic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(3-Fluoroanilino)-4-oxobutanoic Acid
This guide provides an in-depth exploration of the synthesis and characterization of 4-(3-Fluoroanilino)-4-oxobutanoic acid, a compound of interest in medicinal chemistry and materials science. As N-aryl succinamic acids are precursors to various heterocyclic compounds, understanding their synthesis and properties is crucial for researchers and drug development professionals.[1] This document offers a detailed, practical approach, grounded in established chemical principles, to empower researchers in their scientific endeavors.
Introduction
4-(3-Fluoroanilino)-4-oxobutanoic acid, also known as N-(3-fluorophenyl)succinamic acid, belongs to the class of N-aryl succinamic acids. These molecules are characterized by a succinic acid backbone linked to an aromatic amine via an amide bond. The presence of the fluorine atom on the aniline ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety in drug design. The general structure of N-aryl succinamic acids makes them versatile intermediates for the synthesis of N-substituted succinimides, which have applications in pharmacology and polymer chemistry.[1]
This guide will detail a robust and reproducible method for the synthesis of 4-(3-Fluoroanilino)-4-oxobutanoic acid and provide a thorough overview of the analytical techniques used for its characterization, including expected data and interpretations.
Synthesis of 4-(3-Fluoroanilino)-4-oxobutanoic Acid
The synthesis of N-aryl succinamic acids is typically achieved through the nucleophilic acyl substitution reaction between an aromatic amine and succinic anhydride.[2] This reaction is generally high-yielding and proceeds under mild conditions.
Reaction Mechanism
The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 3-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the formation of the final product, 4-(3-Fluoroanilino)-4-oxobutanoic acid.
Caption: Reaction mechanism for the synthesis of 4-(3-Fluoroanilino)-4-oxobutanoic acid.
Experimental Protocol
This protocol is a self-validating system, designed for high yield and purity.
Materials:
-
3-Fluoroaniline (C₆H₆FN)
-
Succinic anhydride (C₄H₄O₃)[3]
-
Toluene (C₇H₈)
-
Dilute Hydrochloric Acid (HCl)
-
Ethanol (C₂H₅OH) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve succinic anhydride (0.02 mol) in 25 mL of toluene.
-
With constant stirring, add a solution of 3-fluoroaniline (0.02 mol) in 20 mL of toluene dropwise to the succinic anhydride solution at room temperature.
-
Continue stirring the resulting mixture for one hour at room temperature. Allow the mixture to stand for an additional hour to ensure the completion of the reaction.[4]
-
After the reaction is complete, treat the mixture with dilute hydrochloric acid to remove any unreacted 3-fluoroaniline.
-
Filter the resulting solid product under suction and wash it thoroughly with water to remove unreacted succinic anhydride and any succinic acid formed from hydrolysis.[4][5][6]
-
Recrystallize the crude product from ethanol to obtain pure 4-(3-Fluoroanilino)-4-oxobutanoic acid.
-
Dry the purified crystals in a vacuum desiccator.
Characterization of 4-(3-Fluoroanilino)-4-oxobutanoic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₀FNO₃ |
| Molecular Weight | 211.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected to be in the range of similar N-aryl succinamic acids. For comparison, N-(3-chlorophenyl)succinamic acid has a reported melting point after recrystallization.[4] |
| Solubility | Soluble in polar organic solvents like ethanol, DMSO, and DMF. |
Spectroscopic Analysis
1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H (Amide) | 3300 - 3500 | Stretching vibration |
| C-H (Aromatic) | 3000 - 3100 | Stretching vibration |
| C-H (Aliphatic) | 2850 - 3000 | Stretching vibration |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching vibration |
| C=O (Amide) | 1630 - 1680 | Stretching vibration (Amide I band) |
| N-H (Amide) | 1510 - 1570 | Bending vibration (Amide II band) |
| C-F (Aryl Fluoride) | 1000 - 1400 | Stretching vibration |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching vibration, often overlaps with C-H |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
¹H NMR (Proton NMR): The expected chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are as follows:
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Singlet | 1H |
| -NH- (Amide) | 9.0 - 10.0 | Singlet | 1H |
| Aromatic Protons | 6.8 - 7.5 | Multiplet | 4H |
| -CH₂- (next to C=O amide) | 2.6 - 2.8 | Triplet | 2H |
| -CH₂- (next to C=O acid) | 2.5 - 2.7 | Triplet | 2H |
¹³C NMR (Carbon-13 NMR): The expected chemical shifts (δ) in ppm are as follows:
| Carbon(s) | Expected Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 175 - 185 |
| C=O (Amide) | 170 - 180 |
| Aromatic C-F | 155 - 165 (doublet) |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| -CH₂- (next to C=O amide) | 30 - 40 |
| -CH₂- (next to C=O acid) | 28 - 38 |
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
| Ion | Expected m/z Value |
| [M+H]⁺ (Protonated) | 212.06 |
| [M+Na]⁺ (Sodiated) | 234.04 |
| [M-H]⁻ (Deprotonated) | 210.05 |
The fragmentation pattern would likely show losses of H₂O, CO, and cleavage of the amide bond, providing further structural confirmation.
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow diagram for the synthesis and characterization of the target compound.
Conclusion
This technical guide provides a comprehensive framework for the successful synthesis and detailed characterization of 4-(3-Fluoroanilino)-4-oxobutanoic acid. By following the outlined protocols and understanding the expected analytical outcomes, researchers can confidently produce and validate this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of other N-aryl succinamic acids, contributing to the advancement of chemical synthesis and drug discovery.
References
-
Solid-Phase Synthesis of N-Aryl Succinimides. Synthetic Communications, 39(12). (2009). Available at: [Link]
-
Solid-Phase Synthesis of N-Aryl Succinimides | Request PDF. ResearchGate. (2025). Available at: [Link]
-
Mahale, K. A., et al. One Pot Green Synthesis of N- substituted Succinimide. International Journal of Chemical and Physical Sciences, 7. (2018). Available at: [Link]
-
Bozdoğan, B., et al. A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. (2017). Available at: [Link]
-
Kubatova, A., et al. Determination of Impurities in Bioproduced Succinic Acid. UND Scholarly Commons. (2015). Available at: [Link]
-
Sebyakin, Y., et al. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. (2022). Available at: [Link]
-
N-(3-Trifluoromethyl-phenyl)-succinamic acid. PubChem. Available at: [Link]
-
HPLC Methods for analysis of Succinic acid. HELIX Chromatography. Available at: [Link]
-
Jarukas, L., et al. Bio-based succinic acid sample preparation and derivatization procedure optimisation for gas chromatography-mass spectrometry analysis. ResearchGate. (2018). Available at: [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]
-
Succinic anhydride. Wikipedia. Available at: [Link]
-
4-(2-Fluoroanilino)-4-oxobutanoic acid. mzCloud. (2017). Available at: [Link]
-
4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. PubChem. Available at: [Link]
-
succinic anhydride. Organic Syntheses Procedure. Available at: [Link]
-
Gowda, B. T., et al. N-(3-Chlorophenyl)succinamic acid. PMC - NIH. (2010). Available at: [Link]
-
(2S)-2-amino-4-[4-(3-chloro-4-fluorophenyl)-2-ethylanilino]-4-oxobutanoic acid. PubChem. Available at: [Link]
-
Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid. PrepChem.com. Available at: [Link]
- Synthesis of 4-amino-2, 4-dioxobutanoic acid. Google Patents.
-
4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]
-
Succinic Anhydride Synthesis. YouTube. (2023). Available at: [Link]
-
Nayak, P. S., et al. 4-(3-Fluoro-4-methylanilino)-2-methylidene-4-oxobutanoic acid. NIH. (2012). Available at: [Link]
-
Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed. (2019). Available at: [Link]
-
The sustainable production of succinic anhydride from renewable biomass. ResearchGate. Available at: [Link]
-
4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
4-Aminobutanoic acid. NIST WebBook. Available at: [Link]
-
Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. (2023). Available at: [Link]
-
Gowda, B. T., et al. N-(3,5-Dimethylphenyl)succinamic acid. PMC - NIH. (2010). Available at: [Link]
-
Saraswathi, M., et al. N-(3-Chlorophenyl)succinimide. PMC - NIH. (2010). Available at: [Link]
-
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available at: [Link]
-
Gowda, B. T., et al. N-(4-Chlorophenyl)succinamic acid. PMC - NIH. (2009). Available at: [Link]
-
4-(3'-Amino-2'-thienyl)-4-oxobutanoic acid - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]
-
Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. ResearchGate. (2025). Available at: [Link]
-
FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). ResearchGate. Available at: [Link]
Sources
- 1. ijcps.org [ijcps.org]
- 2. mdpi.com [mdpi.com]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. N-(3-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(3,5-Dimethylphenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Chlorophenyl)succinamic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
